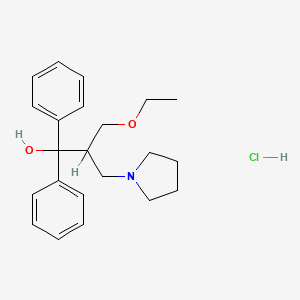
L-cysteinyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-cysteinyl-L-valine is a dipeptide composed of the amino acids L-cysteine and L-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-cysteinyl-L-valine can be synthesized through peptide bond formation between L-cysteine and L-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. Fermentation processes are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-cysteinyl-L-valine undergoes various chemical reactions, including:
Oxidation: The thiol group of L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Various acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated derivatives.
Wissenschaftliche Forschungsanwendungen
L-cysteinyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and as a model compound for understanding peptide interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Wirkmechanismus
L-cysteinyl-L-valine exerts its effects through interactions with various molecular targets and pathways. The thiol group of L-cysteine can form disulfide bonds, which play a crucial role in protein folding and stability. The valine residue contributes to the hydrophobic interactions that stabilize protein structures. These interactions are essential for the biological activity of the dipeptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cysteinyl-D-valine: Differing in the stereochemistry of the valine residue.
L-cysteinyl-L-isoleucine: Similar structure but with isoleucine instead of valine.
L-cysteinyl-L-leucine: Similar structure but with leucine instead of valine.
Uniqueness
L-cysteinyl-L-valine is unique due to its specific combination of L-cysteine and L-valine, which imparts distinct biochemical properties. The presence of the thiol group in L-cysteine allows for redox reactions, while the hydrophobic nature of L-valine contributes to the stability of protein structures. This combination makes this compound particularly valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
32467-91-7 |
|---|---|
Molekularformel |
C8H16N2O3S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-4(2)6(8(12)13)10-7(11)5(9)3-14/h4-6,14H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
OELDIVRKHTYFNG-WDSKDSINSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

